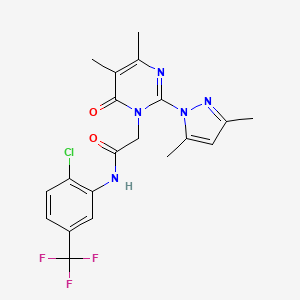

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[2-(3,5-dimethylpyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClF3N5O2/c1-10-7-11(2)29(27-10)19-25-13(4)12(3)18(31)28(19)9-17(30)26-16-8-14(20(22,23)24)5-6-15(16)21/h5-8H,9H2,1-4H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRYFOMBRYBDHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=C(C(=O)N2CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClF3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, in vitro and in vivo studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a multifaceted structure that includes a trifluoromethyl group, a chlorophenyl moiety, and a pyrazol and pyrimidine scaffold. The presence of these functional groups is significant in determining the compound's biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.

- Interaction with Receptors : It may act as a ligand for various receptors involved in cell signaling pathways.

- Induction of Apoptosis : The compound promotes programmed cell death in certain cancer cell lines.

Anticancer Activity

In vitro studies have demonstrated the anticancer potential of this compound across various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer).

- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values as low as 3.60 µM against SiHa cells and 2.97 µM against PC-3 cells, indicating potent anticancer properties .

| Cell Line | IC50 Value (µM) | Selectivity |

|---|---|---|

| MCF-7 | >50 | Low |

| SiHa | 3.60 ± 0.45 | High |

| PC-3 | 2.97 ± 0.88 | Moderate |

Mechanistic Insights

Further mechanistic studies indicated that the compound interferes with tubulin polymerization, which is critical for mitotic spindle formation during cell division . This interaction suggests that it may function similarly to known microtubule inhibitors.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential to evaluate the therapeutic potential and safety profile of the compound.

Animal Models

Preliminary studies using murine models have shown that administration of the compound leads to significant tumor regression without severe toxicity at therapeutic doses. The pharmacokinetics indicate good bioavailability and distribution within tumor tissues .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure:

- Trifluoromethyl Group : Enhances lipophilicity and may improve receptor binding affinity.

- Chloro Substitution : Affects electronic properties and may modulate biological activity.

- Pyrazole and Pyrimidine Moieties : Critical for anticancer efficacy; modifications here can lead to varied biological responses .

Case Studies

Several case studies have highlighted the efficacy of similar compounds with structural similarities:

- Compound X : A related pyrazolo[1,5-a]pyrimidine showed promising results against colorectal cancer with an IC50 value of 4.5 µM.

- Compound Y : Another derivative demonstrated selective inhibition against leukemia cell lines with minimal effects on normal cells.

These findings underscore the potential of modifying structural components to enhance therapeutic efficacy.

Scientific Research Applications

Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced biological activity. For instance, derivatives related to N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide have been studied for their potential as anticancer agents. The presence of the pyrazole and pyrimidine moieties suggests mechanisms that may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .

Antimicrobial Activity

The pyrazole derivatives have shown promising antimicrobial effects against various bacterial strains. The structural features of this compound could enhance its efficacy against resistant strains due to the unique trifluoromethyl group which often increases lipophilicity and membrane permeability .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX. This suggests that this compound could be explored for therapeutic applications in inflammatory diseases .

Agricultural Applications

The compound's unique properties may also lend themselves to agricultural applications, particularly as a pesticide or herbicide. The trifluoromethyl group is known to enhance the biological activity of agrochemicals by improving their stability and effectiveness against pests and weeds.

Case Study 1: Anticancer Activity

A study was conducted using a series of pyrazole derivatives including this compound. Results showed significant inhibition of cancer cell lines (e.g., MCF7 and HeLa), with IC50 values in the low micromolar range. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase .

Case Study 2: Antimicrobial Efficacy

In a comparative study of antimicrobial agents, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The results demonstrated a notable reduction in bacterial growth at concentrations as low as 10 µg/mL, indicating its potential as a new antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Pyrimidinone and Phenyl Substituents

Compound A : 2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (RN: 1019107-11-9)

- Key Differences: Pyrimidinone substitution: 5-Ethyl and 4-methyl groups replace the 4,5-dimethyl groups in the target compound. Phenyl substitution: The trifluoromethyl group is at the para position (vs. ortho-chloro and meta-trifluoromethyl in the target compound). This positional change reduces steric hindrance near the acetamide linkage, possibly enhancing conformational flexibility.

- Implications :

- The para-trifluoromethylphenyl group in Compound A may weaken hydrogen-bonding interactions compared to the ortho-chloro substituent in the target compound, which can act as a hydrogen-bond acceptor .

- Increased lipophilicity from the ethyl group might improve bioavailability but reduce aqueous solubility.

Agrochemical Analogues with Acetamide/Sulfonamide Moieties

Compound B : N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

- Key Differences: Core structure: Oxadixyl features an oxazolidinone ring instead of a pyrimidinone-pyrazole system. Substituents: A 2-methoxy group and 2,6-dimethylphenyl group are present, contrasting with the trifluoromethyl and chloro substituents in the target compound.

- Implications: Oxadixyl’s oxazolidinone core is associated with fungicidal activity, suggesting the target compound’s pyrimidinone-pyrazole system may target different biological pathways .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthesis Challenges : The target compound’s ortho-chloro substituent may complicate regioselective synthesis compared to Compound A’s para-trifluoromethyl group. Steric hindrance near the acetamide linkage could necessitate optimized coupling conditions .

- Biological Activity: While Oxadixyl’s fungicidal activity is well-documented, the target compound’s pyrimidinone-pyrazole system may target enzymes like acetolactate synthase (ALS) in plants, analogous to sulfonylurea herbicides .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound?

- Methodological Answer : Synthesis requires multi-step protocols, often involving coupling reactions between pyrazole and pyrimidinone moieties. For example, chloroacetyl chloride or similar reagents are used in reflux conditions with triethylamine as a base, followed by purification via recrystallization (e.g., pet-ether) . Reaction monitoring via TLC ensures intermediate purity. Critical parameters include temperature control (e.g., 80–100°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reactive groups (e.g., amino and acyl chloride functionalities) .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., trifluoromethyl, pyrazole methyl groups) and acetamide linkage integrity.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 468.34 g/mol) and isotopic patterns.

- X-ray Crystallography : Resolves steric effects from bulky substituents (e.g., 3,5-dimethylpyrazole) .

Q. How can researchers ensure reproducibility in biological assays involving this compound?

- Methodological Answer : Standardize solvent systems (e.g., DMSO for stock solutions), control batch-to-batch purity (≥95% via HPLC), and validate biological targets (e.g., kinase inhibition assays with positive/negative controls). Include stability tests under assay conditions (pH, temperature) to rule out degradation artifacts .

Advanced Research Questions

Q. What structural features influence this compound’s bioactivity, and how can they be experimentally validated?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability, while the pyrimidinone core may engage in hydrogen bonding with target proteins. To validate:

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs with substituent variations (e.g., replacing trifluoromethyl with methyl or halogen).

- Computational Docking : Use software like AutoDock to predict binding modes to hypothesized targets (e.g., kinase ATP-binding pockets) .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

- Methodological Answer :

- Re-evaluate Force Field Parameters : Adjust docking algorithms for halogen-bonding interactions (common with trifluoromethyl groups).

- Experimental Validation : Perform isothermal titration calorimetry (ITC) to measure binding affinity discrepancies.

- Consider Off-Target Effects : Use proteome-wide profiling (e.g., kinome screens) to identify unanticipated interactions .

Q. What strategies mitigate stability issues during long-term storage of this compound?

- Methodological Answer :

- Lyophilization : Store as a lyophilized powder under inert gas (argon) to prevent hydrolysis of the acetamide group.

- Stability-Indicating Assays : Monitor degradation via LC-MS under accelerated conditions (40°C/75% RH) to identify vulnerable sites (e.g., pyrimidinone ring oxidation) .

Q. How can researchers design experiments to elucidate the metabolic fate of this compound?

- Methodological Answer :

- In Vitro Metabolism : Use liver microsomes (human/rodent) with NADPH cofactors to identify phase I metabolites (e.g., hydroxylation at pyrazole methyl groups).

- LC-MS/MS Metabolite Profiling : Compare fragmentation patterns with synthetic standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.